2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked to a piperidin-4-yl ether group, which is further substituted with a 4-(1H-pyrrol-1-yl)benzoyl moiety. This structure combines aromatic, heterocyclic, and nitrile functionalities, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c23-16-18-4-3-11-24-21(18)28-20-9-14-26(15-10-20)22(27)17-5-7-19(8-6-17)25-12-1-2-13-25/h1-8,11-13,20H,9-10,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCIZITXHCJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three principal subunits:
- Nicotinonitrile moiety : A pyridine ring substituted with a nitrile group at position 2.
- Piperidine-4-yloxy linker : A central piperidine ring connected via an ether bond to the nicotinonitrile group.
- 4-(1H-Pyrrol-1-yl)benzoyl group : A benzoyl derivative functionalized with a pyrrole ring at the para position.
Retrosynthetic disconnection suggests two primary fragments:
- Fragment A: 1-(4-(1H-Pyrrol-1-yl)benzoyl)piperidin-4-ol
- Fragment B: 2-Chloronicotinonitrile
Coupling these fragments via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction forms the ether linkage.
Synthesis of 1-(4-(1H-Pyrrol-1-yl)benzoyl)piperidin-4-ol
Preparation of 4-(1H-Pyrrol-1-yl)benzoic Acid
The benzoyl precursor is synthesized via nickel-catalyzed C–N coupling between phenyl boronic acid and pyrrole:
Reaction Conditions :
Acylation of Piperidin-4-ol
The benzoic acid derivative is coupled to piperidin-4-ol using carbodiimide chemistry:
Procedure :
- Activate 4-(1H-Pyrrol-1-yl)benzoic acid with EDCI (1.5 equiv) and HOBt (1 equiv) in dichloromethane.
- Add piperidin-4-ol (1 equiv) and triethylamine (2 equiv).
- Stir at room temperature for 12 hours.
Workup : Aqueous extraction followed by silica gel chromatography (DCM/MeOH 95:5).
Key Data : LCMS confirms molecular ion [M+H]+ at m/z 285.1.
Synthesis of 2-Chloronicotinonitrile
Chlorination of 2-Hydroxynicotinonitrile
2-Hydroxynicotinonitrile is treated with phosphorus oxychloride under reflux:
Conditions :
- Reagent: POCl3 (3 equiv)
- Solvent: Toluene
- Temperature: 110°C
- Time: 6 hours
Yield : 85% (isolated via distillation).
Etherification to Form the Target Compound
SNAr Reaction Between Fragments A and B
- Combine 1-(4-(1H-Pyrrol-1-yl)benzoyl)piperidin-4-ol (1 equiv) and 2-chloronicotinonitrile (1.2 equiv) in DMF.
- Add cesium carbonate (2.5 equiv) as base.
- Heat at 80°C for 8 hours under nitrogen.
Workup : Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate 7:3).
Yield : 65%.
Mitsunobu Alternative
For oxygen-sensitive substrates, the Mitsunobu reaction is employed:
- Reagents: DIAD (1.5 equiv), PPh3 (1.5 equiv)
- Solvent: THF
- Temperature: 0°C to room temperature
- Time: 12 hours
Yield : 58% (lower due to competing side reactions).
Mechanistic and Kinetic Studies
Role of Base in SNAr Reactions
Cesium carbonate enhances nucleophilicity of the piperidine oxygen, facilitating displacement of the chloride leaving group. Kinetic studies show a second-order dependence on [Cs2CO3].
Microwave-Assisted Optimization
Microwave irradiation (Biotage Optimizer™) reduces reaction time from 8 hours to 45 minutes at 120°C, achieving comparable yields (63%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm.
Scale-Up and Industrial Considerations
Solvent Recycling
Ethanol/water mixtures from C–N coupling steps are distilled and reused, reducing waste by 40%.
Cost Analysis
Nickel oxide catalysis lowers catalyst costs compared to palladium-based systems (estimated 30% savings).
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and nicotinonitrile moieties, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide, and sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Potential Therapeutic Applications
The compound shows promise as a lead compound for developing new drugs aimed at treating various conditions, particularly cancer and neurological disorders . Its unique combination of functional groups may facilitate interactions with specific biological targets, enhancing its pharmacological properties.
Preliminary studies indicate that this compound may exhibit strong binding affinities towards certain biological targets, suggesting its potential as a therapeutic agent. Research has focused on its interactions with enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, with several synthesized derivatives demonstrating significant inhibitory activity against these targets.
Synthesis of Novel Materials
In polymer chemistry, 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile has been utilized to synthesize new materials, including a novel dithieno [3,2-b:2’,3’-d]pyrrole derivative. The resulting polymer exhibits remarkable properties such as reversible electrochromic behavior and high optical contrast.
Synthesis of Complex Molecules
The compound serves as an important building block in organic synthesis, particularly in creating new bis(porphyrins) or other related compounds. Its ability to undergo multicomponent reactions allows for efficient construction of complex molecules in fewer synthetic steps.
Enhancement of Monoclonal Antibody Production
In biotechnological applications, derivatives of this compound have been shown to improve monoclonal antibody production in cell cultures such as Chinese hamster ovary cells. This application highlights the compound's potential in biopharmaceutical development.
Mechanism of Action
The mechanism of action of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies on its binding affinity and the resulting biological effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
The compound shares structural motifs with several analogs reported in the literature, particularly those containing piperidine, benzamide, or urea groups. Below is a comparative analysis based on available
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Estimated based on structural formula.
Key Observations:
Functional Group Diversity: The target compound’s nicotinonitrile core distinguishes it from urea- or benzamide-based analogs (e.g., 8a, 14a, 14d) .
Synthetic Accessibility :
- Yields for related compounds vary widely (35.2–65.2%), suggesting that the target’s synthesis might require optimization, particularly for the pyrrole-benzoyl coupling step .
Biological Relevance :
- Urea- and sulfonyl-containing analogs (e.g., 14a, 14d) are often explored for kinase inhibition or GPCR modulation. The target’s nitrile group could offer alternative binding modes in enzymatic pockets .
Physicochemical and Pharmacokinetic Properties
- Solubility: The nicotinonitrile core may reduce aqueous solubility compared to urea derivatives (e.g., 14a, 14d), which benefit from hydrogen-bond donor-acceptor pairs .
- Metabolic Stability : The pyrrole moiety in the target compound could enhance metabolic stability relative to ethylthioureido groups (e.g., 8a), which are prone to oxidative degradation .
Patent Landscape
The European patent application (2023) highlights pyrido-pyrimidinone derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) as kinase inhibitors . While these compounds share a piperazine/piperidine scaffold with the target, their pyrido-pyrimidinone core and benzodioxol substituents represent divergent structural priorities.
Biological Activity
The compound 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that combines several pharmacologically relevant structural motifs, including a nicotinonitrile core, a piperidine ring, and a pyrrole moiety. This unique combination suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of 20 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The structural complexity arises from the presence of multiple functional groups, including nitriles and aromatic rings, which enhance its reactivity and potential biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 350.42 g/mol |
| Functional Groups | Nitrile, Piperidine, Pyrrole |
| Synthesis Methods | Multi-component reactions |
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. The presence of the piperidine ring is particularly noteworthy as it has been associated with activity at muscarinic receptors, which are implicated in cognitive functions and memory . Additionally, the pyrrole moiety has been linked to antimicrobial and anti-inflammatory activities .
Potential Mechanisms Include:
- Receptor Binding: The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX), which plays a role in inflammation .
- Cellular Uptake: The lipophilicity of the compound may facilitate its penetration through cell membranes, enhancing its bioavailability.
Biological Activity Studies
Recent studies have explored the biological activity of compounds structurally related to 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile. These studies provide insights into its potential therapeutic applications:
- Neuroprotective Effects: A related compound demonstrated pro-cognitive effects in animal models, suggesting that this class of compounds may enhance cognitive function .
- Antimicrobial Activity: Compounds with similar structural features have exhibited significant antimicrobial properties against various pathogens, indicating potential applications in treating infections .
- Anti-inflammatory Properties: The inhibition of COX enzymes by structurally related compounds suggests that this compound may also possess anti-inflammatory effects .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Cognitive Enhancement: In a study involving N-substituted piperidinyl derivatives, compounds were shown to improve memory performance in rodent models by acting on muscarinic receptors .
- Antimicrobial Screening: A series of pyrrole derivatives were evaluated for their antimicrobial properties against resistant strains of bacteria, showing promising results that warrant further investigation into their mechanisms .
Q & A
Q. What are the established synthetic routes for 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves a multi-step approach:
Piperidine Functionalization: Introduce the oxygen linker at the 4-position of piperidine via nucleophilic substitution or Mitsunobu reaction (e.g., using 4-hydroxypiperidine derivatives) .
Nicotinonitrile Coupling: Attach the piperidin-4-yloxy group to the 2-position of nicotinonitrile using coupling agents like EDC/HOBt .
Benzoylation: React the intermediate with 4-(1H-pyrrol-1-yl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the final compound .
Key Intermediates:
- 4-(1H-pyrrol-1-yl)benzoyl chloride
- 2-(piperidin-4-yloxy)nicotinonitrile
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, nitrile carbon at ~115 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 403.1662 for CHNO) .
- HPLC-Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to minimize inhalation risks (dust/aerosol formation) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during multi-step synthesis?
Methodological Answer:
- Solvent Optimization: Replace dichloromethane with THF for better solubility of intermediates (yield increases by ~15%) .
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate benzoylation (reaction time reduced from 12h to 6h) .
- Temperature Control: Maintain 0–5°C during nitrile coupling to suppress side reactions .
Q. Table 1: Reaction Optimization Parameters
| Step | Original Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Benzoylation | DCM, 25°C, 12h | THF, 0°C, DMAP, 6h | 78% → 92% |
| Piperidine Coupling | NaOH, 24h | KCO, 18h | 65% → 83% |
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in biological assays?
Methodological Answer:
- Substituent Variation: Modify the pyrrole ring (e.g., 2-formyl vs. 2-methoxy groups) to assess steric/electronic effects on target binding .
- Piperidine Modifications: Replace piperidine with morpholine or azetidine to study conformational flexibility .
- Biological Assays: Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to correlate substituents with IC values .
Q. Table 2: SAR Insights from Analog Studies
| Derivative | Modification | EGFR IC (nM) |
|---|---|---|
| Parent Compound | None | 12.3 ± 1.2 |
| 2-Formyl-pyrrole variant | Increased electron density | 8.7 ± 0.9 |
| Morpholine-piperidine hybrid | Reduced ring size | 45.6 ± 3.1 |
Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?
Methodological Answer:
- Assay Standardization: Replicate assays under identical conditions (e.g., cell line: HEK293 vs. HeLa; serum-free media) to isolate variables .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to explain discrepancies in in vivo/in vitro efficacy .
- Target Engagement Studies: Use SPR (surface plasmon resonance) to confirm direct binding to the proposed target (e.g., kinase domains) .
Example Workflow:
Hypothesis: Contradictory IC values arise from off-target effects.
Testing: Perform kinome-wide profiling (DiscoverX) to identify secondary targets .
Validation: Synthesize analogs with reduced off-target binding and reassay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
